molecular formula C22H20N2O4S B2915679 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 922136-82-1

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

Cat. No. B2915679
M. Wt: 408.47
InChI Key: RNQRCNZCXPUZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

  • IUPAC Name : 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylic acid .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potentials

A novel class of [1,4]oxazepine-based primary sulfonamides has been synthesized, demonstrating strong inhibition against therapeutically relevant human carbonic anhydrases. This class of compounds, through a ring-forming cascade enabled by the unprotected primary sulfonamide group, shows promise as enzyme inhibitors with potential therapeutic applications (Sapegin et al., 2018).

Synthetic Methodologies

The catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines has been developed, enabling the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This method employs a diaryl prolinol L4 as the chiral ligand, showcasing a technique to access chiral [1,4]oxazepine derivatives with high yields and enantioselectivities (Munck et al., 2017).

Antimicrobial and Antiproliferative Agents

A series of N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, displaying effective antimicrobial and antiproliferative activities. These compounds, incorporating various biologically active moieties, have shown potent cytotoxic activities against human cell lines, highlighting their potential as antimicrobial and anticancer agents (Abd El-Gilil, 2019).

Antiviral and Antifungal Activities

Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been prepared, exhibiting anti-HIV and antifungal activities. This discovery adds to the diverse applications of sulfonamide derivatives in developing new therapeutic agents with potential antiviral and antifungal properties (Zareef et al., 2007).

Pharmaceutical Interest

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are highlighted for their significant pharmacological activities, making them of growing interest in pharmaceutical research. Recent synthetic protocols for constructing DBO and its derivatives have been reviewed, illustrating the methods and strategies to develop pharmacologically interesting DBO derivatives (Zaware & Ohlmeyer, 2015).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-24-19-6-4-5-7-21(19)28-20-13-10-16(14-18(20)22(24)25)23-29(26,27)17-11-8-15(2)9-12-17/h4-14,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQRCNZCXPUZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

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